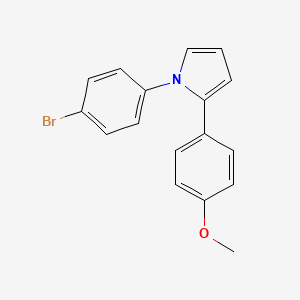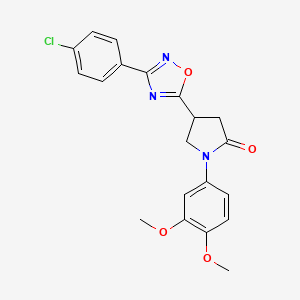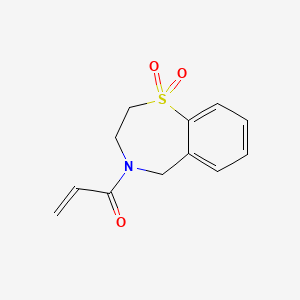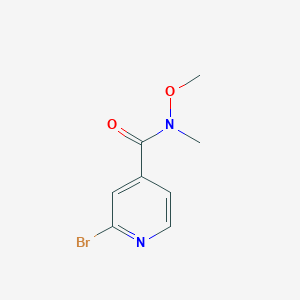
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole, also known as BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole may also interact with other cellular targets such as microtubules and actin filaments. In addition, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to induce apoptosis and inhibit cell division. In immune cells, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to inhibit the production of pro-inflammatory cytokines. In neuronal cells, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole in lab experiments is its relatively simple synthesis method and high yield. 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of using 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is its limited solubility in aqueous solutions, which may require the use of organic solvents. In addition, the mechanism of action of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole. One direction is to further investigate the mechanism of action of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole and its interaction with cellular targets. Another direction is to explore the potential therapeutic applications of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole in other fields such as infectious diseases and cardiovascular disorders. Furthermore, the development of novel derivatives of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole with improved solubility and potency may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole involves the reaction of 4-bromobenzaldehyde and 4-methoxyacetophenone with pyrrole in the presence of a base such as sodium hydride. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography or recrystallization. The yield of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is typically around 50-60%, and the compound can be obtained in a white crystalline form.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has shown promising results as an inhibitor of tubulin polymerization, which is essential for cell division. 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In inflammation research, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has also been shown to reduce the severity of inflammation in animal models of arthritis and colitis.
In neurological disorders research, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has also been shown to improve cognitive function in animal models of traumatic brain injury.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-(4-methoxyphenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-20-16-10-4-13(5-11-16)17-3-2-12-19(17)15-8-6-14(18)7-9-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEKZZOKRHAYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2582628.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582637.png)

![1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2582640.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide](/img/structure/B2582643.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2582645.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid](/img/structure/B2582646.png)

